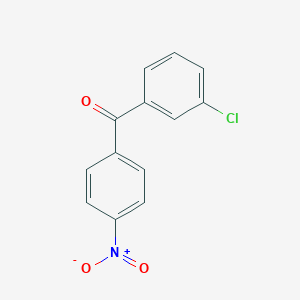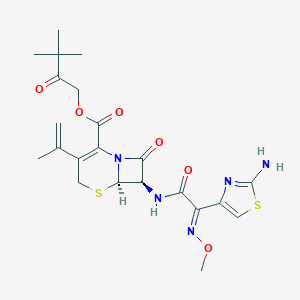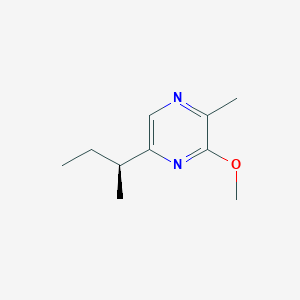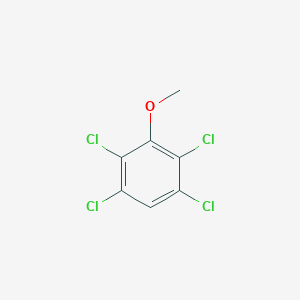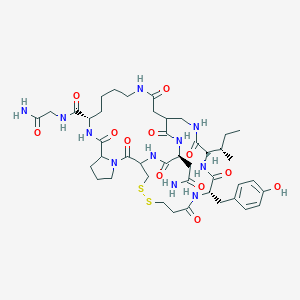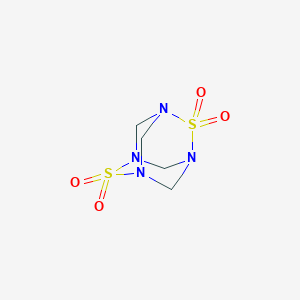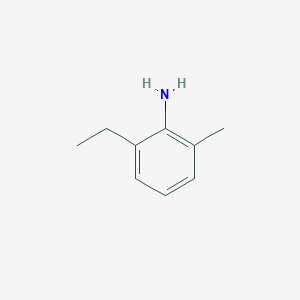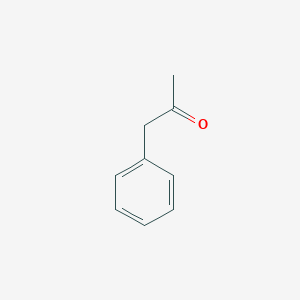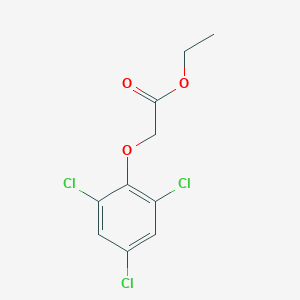
Ethyl 2-(2,4,6-trichlorophenoxy)acetate
Vue d'ensemble
Description
Ethyl 2-(2,4,6-trichlorophenoxy)acetate is a chemical compound with the molecular formula C10H9Cl3O3 . It is used in various applications including ICP, AA, and XRF analysis .
Molecular Structure Analysis
The molecular structure of Ethyl 2-(2,4,6-trichlorophenoxy)acetate consists of 10 carbon atoms, 9 hydrogen atoms, 3 chlorine atoms, and 3 oxygen atoms . The exact structure can be found in various chemical databases .Applications De Recherche Scientifique
Solubility Studies
The solubility of related compounds, such as 2-(2,4,6-trichlorophenoxy)ethyl bromide, has been studied in various solvents like methanol, ethanol, and acetone. These studies are crucial for understanding the solubility behavior of Ethyl 2-(2,4,6-trichlorophenoxy)acetate, which can aid in its application in industrial processes (Lei et al., 2011).
Degradation Studies
Research into the degradation of similar compounds, like 2,4-dichlorophenoxyacetic acid, in advanced oxidation processes for wastewater treatment provides insights into the environmental impact and degradation pathways of Ethyl 2-(2,4,6-trichlorophenoxy)acetate (Sun & Pignatello, 1993).
Synthesis and Polymerization
Ethyl 2-(2,4,6-trichlorophenoxy)acetate's potential as a solvent in polymer synthesis has been explored. For instance, the polymerization of 2-ethyl-2-oxazoline in ethyl acetate for biomedical applications highlights the role of similar compounds in pharmaceutical synthesis (Vergaelen et al., 2020).
Corrosion Inhibition
Studies on the inhibition efficiencies of compounds like Ethyl 2-(2,4,6-trichlorophenoxy)acetate have been conducted to evaluate their effectiveness as corrosion inhibitors, particularly in the context of copper in acidic environments (Zarrouk et al., 2014).
Environmental Remediation
Research into the liquid-liquid extraction methods for compounds like 2,4,6-trichlorophenol highlights the potential for Ethyl 2-(2,4,6-trichlorophenoxy)acetate in environmental remediation and its removal from contaminated sites (Choi, Choi, & Kim, 2008).
Propriétés
IUPAC Name |
ethyl 2-(2,4,6-trichlorophenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl3O3/c1-2-15-9(14)5-16-10-7(12)3-6(11)4-8(10)13/h3-4H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBSOWGMHABTJFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2,4,6-trichlorophenoxy)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




